Methyl 2,4,5-trifluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

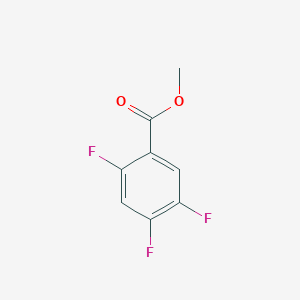

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJMGBFVYCLTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564986 | |

| Record name | Methyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20372-66-1 | |

| Record name | Methyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2,4,5-trifluorobenzoate, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The information is presented to facilitate its use in a research and development setting.

Core Physical Properties

This compound is a liquid at room temperature.[1] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [2] |

| Molecular Weight | 190.12 g/mol | [2] |

| CAS Number | 20372-66-1 | [2] |

| Density | 1.358 g/cm³ | [3] |

| Boiling Point | 211.7 °C at 760 mmHg | [3] |

| Flash Point | 84.2 °C | [3] |

| Refractive Index | 1.455 | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point attachment

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or Bunsen burner

-

Liquid paraffin or silicone oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then placed in a Thiele tube containing liquid paraffin or in a suitable heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid. The heating should be controlled to maintain this state.

-

To confirm, the heat source can be removed, and the temperature at which the liquid just begins to enter the capillary tube is also recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Water bath for temperature control

-

Thermometer

Procedure using a Graduated Cylinder:

-

The mass of a clean and dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

-

A few drops of this compound are placed on the surface of the prism using a clean dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, which is maintained by the circulating water bath (commonly 20°C or 25°C).

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

-

Approximately 0.1 mL of this compound is added to a clean, dry test tube.

-

About 1 mL of a chosen solvent is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

The mixture is then allowed to stand and is visually inspected for homogeneity.

-

If the liquid forms a single clear phase with the solvent, it is considered soluble. If two distinct layers are observed, it is immiscible. If the liquid partially dissolves, it is noted as partially soluble.

-

This process is repeated with a variety of solvents of differing polarities to determine the solubility profile.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide to Methyl 2,4,5-trifluorobenzoate (CAS: 20372-66-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,5-trifluorobenzoate, with the CAS number 20372-66-1, is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its trifluorinated phenyl ring makes it a valuable building block for the introduction of fluorine atoms into more complex molecules, a strategy often employed in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 20372-66-1 | [1][3] |

| Molecular Formula | C₈H₅F₃O₂ | [1][3] |

| Molecular Weight | 190.12 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 211.7 °C at 760 mmHg | [3] |

| Density | 1.358 g/cm³ | [3] |

| Flash Point | 84.2 °C | [3] |

| Refractive Index | 1.455 | [3] |

| Solubility | Soluble in common organic solvents | N/A |

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid, with methanol. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Synthesis of 2,4,5-Trifluorobenzoic Acid

A common precursor, 2,4,5-trifluorobenzoic acid, can be synthesized through various methods, including the Grignard reaction of a corresponding trifluorobromobenzene with carbon dioxide.

Experimental Protocol: Fischer Esterification of 2,4,5-Trifluorobenzoic Acid

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Fischer Esterification Synthesis of this compound.

Applications in Drug Development

The primary application of this compound in drug development is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluorophenyl moiety is a common pharmacophore in modern pharmaceuticals.

Intermediate in the Synthesis of Sitagliptin

This compound is a precursor to 2,4,5-trifluorophenylacetic acid, a crucial intermediate in the synthesis of Sitagliptin .[2][4][5] Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

The synthesis of Sitagliptin involves the conversion of 2,4,5-trifluorophenylacetic acid into a β-keto ester, followed by asymmetric amination to introduce the chiral amine, and subsequent cyclization to form the final drug molecule. The 2,4,5-trifluorophenyl group plays a critical role in the binding of Sitagliptin to the S1 pocket of the DPP-4 enzyme.

Caption: Role of this compound in Sitagliptin Synthesis.

Spectroscopic Data

-

¹H NMR: A singlet for the methyl protons (O-CH₃) would be expected around 3.9 ppm. The aromatic region would show complex multiplets due to the fluorine-hydrogen coupling.

-

¹³C NMR: The carbonyl carbon should appear around 164 ppm. The methyl carbon would be around 52 ppm. The aromatic carbons would show complex splitting patterns due to carbon-fluorine coupling.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of an ester is expected in the region of 1720-1740 cm⁻¹. C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 190. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carbonyl group (-CO, m/z = 28).

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with a notable application in the pharmaceutical industry as a key intermediate for the synthesis of the anti-diabetic drug Sitagliptin. Its synthesis via Fischer esterification is a standard and scalable process. Proper handling and safety precautions are necessary due to its irritant nature. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.

References

- 1. mdpi.com [mdpi.com]

- 2. SITAGLIPTIN – All About Drugs [allfordrugs.com]

- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 4. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]

An In-depth Technical Guide to Methyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,4,5-trifluorobenzoate, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document outlines its physicochemical properties, experimental protocols for its synthesis and characterization, and discusses its potential applications, particularly in the realm of drug discovery.

Physicochemical and Spectroscopic Data

This compound is a trifluorinated derivative of methyl benzoate. The introduction of fluorine atoms significantly alters the electronic properties and metabolic stability of the benzene ring, making it a valuable building block in the synthesis of novel compounds.[1][2]

| Property | Value | Source |

| Molecular Weight | 190.12 g/mol | [3] |

| Molecular Formula | C₈H₅F₃O₂ | [3] |

| CAS Number | 20372-66-1 | [3] |

| Boiling Point | 211.7 °C at 760 mmHg | |

| Density | 1.358 g/cm³ | |

| Flash Point | 84.2 °C | |

| Refractive Index | 1.455 |

Synthesis and Characterization

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid. The acid precursor can be synthesized via a Grignard reaction.

Experimental Protocols

Synthesis of 2,4,5-Trifluorobenzoic Acid via Grignard Reaction

This protocol is adapted from a microflow synthesis method and can be adjusted for batch synthesis.[4]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated with a small crystal of iodine. A solution of 2,4,5-trifluorobromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is then slowly added to a flask containing dry ice (solid CO₂) at a low temperature (typically -78 °C). The reaction is allowed to warm to room temperature with continuous stirring.

-

Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4,5-trifluorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Esterification to this compound

A standard Fischer esterification method can be employed.

-

Reaction Setup: 2,4,5-trifluorobenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by distillation or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (O-CH₃) and complex multiplets for the two aromatic protons due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons, with the latter showing splitting patterns due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a key characterization technique and will show distinct signals for each of the three fluorine atoms, with coupling between them.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and C-F stretching vibrations.

Applications in Research and Drug Development

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and enhanced binding affinity to biological targets.[1] The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals.[5]

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological effects. For instance, various trifluoromethyl-substituted heterocycles have demonstrated activities as herbicides, fungicides, and analgesic agents.[5] Furthermore, some nitroaromatic compounds, which are structurally related, have been explored for their antifungal and anticancer properties.[6]

This compound serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the trifluoro-substituted benzene ring can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][7]

Beyond pharmaceuticals, fluorinated benzoates are used in the synthesis of advanced materials, such as graft polymers and luminescent metal complexes.[8]

Workflow and Pathway Diagrams

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of this compound for professionals in research and development. The unique properties imparted by its trifluorinated structure make it a compound of considerable interest for future applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to Methyl 2,4,5-trifluorobenzoate

This technical guide provides a comprehensive overview of Methyl 2,4,5-trifluorobenzoate, a significant chemical intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed information on its structure, properties, and synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a methyl ester group at position 1.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 20372-66-1 | [1] |

| PubChem CID | 14883312 | [1] |

| InChI | InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | [1] |

| InChIKey | WHJMGBFVYCLTFS-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1F)F)F | [1] |

| Physical Properties | ||

| Molecular Formula | C8H5F3O2 | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Density | 1.358 g/cm³ | [2] |

| Boiling Point | 211.7 °C at 760 mmHg | [2] |

| Flash Point | 84.2 °C | [2] |

| Computed Properties | ||

| Monoisotopic Mass | 190.02416388 Da | [1] |

| XlogP | 2.0 | [3] |

| Polar Surface Area | 26.3 Ų | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2,4,5-trifluorobromobenzene. The first step involves the formation of 2,4,5-trifluorobenzoic acid via a Grignard reaction, followed by esterification to yield the final product.

Step 1: Synthesis of 2,4,5-Trifluorobenzoic Acid

A continuous microflow process has been reported for the synthesis of 2,4,5-trifluorobenzoic acid.[4] This method involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with a Grignard reagent like ethylmagnesium bromide to form 2,4,5-trifluorophenylmagnesium bromide.[4] This unstable intermediate is then reacted with gaseous carbon dioxide in a falling film microreactor to produce 2,4,5-trifluorobenzoic acid in high yield and purity after an extractive workup.[4]

Step 2: Esterification to this compound

The resulting 2,4,5-trifluorobenzoic acid can be converted to its methyl ester via Fischer esterification. A general protocol for this reaction involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[5] The reaction is driven to completion by the excess of methanol, which also serves as the solvent. The product, this compound, can then be isolated and purified using standard techniques like extraction and distillation.

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[6]

-

Gas Chromatography (GC): The purity of the final product can be assessed using gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification of any impurities.[7]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

This guide provides foundational knowledge for researchers and professionals working with this compound, covering its fundamental characteristics and methodologies for its preparation and analysis. The provided information is intended to support further research and application development involving this versatile chemical compound.

References

- 1. This compound | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 3. PubChemLite - this compound (C8H5F3O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2,4,5-Trifluorobenzoyl chloride [webbook.nist.gov]

- 7. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Hazards of Methyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and associated hazards for Methyl 2,4,5-trifluorobenzoate. The information is compiled from available safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost care and awareness of its potential risks.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| CAS Number | 20372-66-1 |

| Appearance | Liquid |

| Synonyms | 2,4,5-Trifluorobenzoic acid methyl ester |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[1]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory. The following recommendations are based on best practices for handling chemicals with similar hazard profiles.

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not available, the following diagrams illustrate generalized workflows for assessing the types of hazards associated with this compound.

Conclusion

This compound presents moderate hazards, primarily related to irritation. While specific toxicological data is limited, a thorough understanding of its GHS classification and adherence to recommended safety protocols are essential for its safe handling in a research and development setting. Always consult the most up-to-date Safety Data Sheet from the supplier before use and ensure all personnel are trained on the potential hazards and emergency procedures.

References

A Technical Guide to the Solubility of Methyl 2,4,5-trifluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2,4,5-trifluorobenzoate, a fluorinated aromatic ester of significant interest in synthetic chemistry and pharmaceutical development. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents, alongside a discussion of the general principles governing its solubility.

Introduction to this compound

This compound is a halogenated benzene derivative with the chemical formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol .[1] Its structure, featuring a trifluorinated phenyl ring and a methyl ester group, imparts unique electronic properties that make it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility profile is critical for optimizing reaction conditions, designing purification strategies, and developing suitable formulations.

Solubility Profile

To facilitate research and development, the following table provides an illustrative summary of expected qualitative solubility. It is imperative to note that these are predictions and should be confirmed through experimental validation.

| Organic Solvent | Polarity Index | Predicted Qualitative Solubility |

| Methanol | 6.6 | Soluble |

| Ethanol | 5.2 | Soluble |

| Acetone | 5.1 | Soluble |

| Dichloromethane | 3.1 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | Soluble |

| Toluene | 2.4 | Sparingly Soluble to Soluble |

| Hexane | 0.1 | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.[2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal information.

Visualizing the Process and Principles

To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

References

Spectroscopic Analysis of Methyl 2,4,5-trifluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4,5-trifluorobenzoate, a key intermediate in various chemical syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH₃ | ~3.9 | Singlet | N/A |

| Ar-H | ~7.0 - 7.5 | Multiplet | |

| Ar-H | ~7.6 - 8.0 | Multiplet |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The aromatic region will show complex splitting patterns due to fluorine-proton coupling.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| O-CH₃ | ~52 |

| Aromatic C-H | ~105 - 120 (d, J(C-F)) |

| Aromatic C-F | ~140 - 160 (ddd, J(C-F)) |

| Aromatic C-COOCH₃ | ~125 - 135 (m) |

| C=O | ~165 |

Note: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, leading to complex splitting patterns (d = doublet, ddd = doublet of doublet of doublets, m = multiplet) due to carbon-fluorine coupling.

Table 3: IR Spectroscopic Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-F (Aromatic) | 1100 - 1300 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2950 - 3000 | Medium |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₅F₃O₂[1] |

| Molecular Weight | 190.12 g/mol [1] |

| Exact Mass | 190.0242 g/mol |

| Key Fragmentation Peaks (m/z) | 190 (M+), 159 (M+-OCH₃), 131 (M+-COOCH₃) |

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small, volatile molecules and often results in significant fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.

References

Synthesis of "Methyl 2,4,5-trifluorobenzoate" from 2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2,4,5-trifluorobenzoate from its carboxylic acid precursor, 2,4,5-trifluorobenzoic acid. This guide provides a comprehensive overview of the most effective synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of reaction conditions and yields. The information is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluorinated phenyl ring imparts unique properties to molecules, including altered metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and reliable methods for the preparation of this intermediate are of significant interest. The primary route to this compound is the esterification of 2,4,5-trifluorobenzoic acid. This guide will focus on the most prevalent and effective methods for this transformation.

Core Synthetic Methodologies

The esterification of 2,4,5-trifluorobenzoic acid can be achieved through several established methods. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the resources available. The most common and recommended method is the Fischer-Speier esterification, due to its simplicity and cost-effectiveness. Alternative methods, such as those involving activation of the carboxylic acid with thionyl chloride or the use of coupling agents like dicyclohexylcarbodiimide (DCC), offer advantages in specific contexts, particularly for reactions sensitive to strong acids or high temperatures.

Fischer-Speier Esterification

This classical method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol, in this case, methanol. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.

Reaction Scheme:

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Esterification via Acyl Chloride Intermediate

For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, a two-step approach involving the formation of an acyl chloride is a robust alternative. 2,4,5-trifluorobenzoic acid is first converted to 2,4,5-trifluorobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then reacted with methanol to yield the desired ester. This method is advantageous as it is an irreversible reaction that often proceeds under milder conditions and gives high yields.

Reaction Scheme:

Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly suitable for small-scale syntheses and for substrates with sensitive functional groups that would not tolerate the harsh conditions of the other methods. The reaction proceeds at room temperature and generally provides high yields of the ester. A key advantage is the formation of a stable urea byproduct (dicyclohexylurea, DCU) which is insoluble in most organic solvents and can be easily removed by filtration.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound using the described methodologies. The data is compiled from general procedures and results for analogous fluorinated benzoic acids.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Fischer-Speier Esterification | H₂SO₄ (catalytic) | Methanol | Reflux (65) | 4 - 12 | 85 - 95 |

| Via Acyl Chloride | 1. SOCl₂ 2. Methanol | 1. Neat or CH₂Cl₂ 2. Methanol | 1. Reflux (77) 2. 0 - 25 | 1. 1 - 3 2. 0.5 - 2 | > 90 |

| Steglich Esterification | DCC, DMAP | CH₂Cl₂ | 0 - 25 | 2 - 12 | 80 - 95 |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

Materials:

-

2,4,5-trifluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trifluorobenzoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acyl Chloride using Thionyl Chloride

Materials:

-

2,4,5-trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Methanol (anhydrous)

-

Anhydrous dichloromethane (CH₂Cl₂, optional solvent)

-

Triethylamine or pyridine (optional, for HCl scavenging)

Procedure: Step A: Formation of 2,4,5-trifluorobenzoyl chloride

-

In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2,4,5-trifluorobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-5 eq). A few drops of DMF can be added as a catalyst. The reaction can also be performed in an inert solvent like dichloromethane.

-

Heat the mixture to reflux (for neat SOCl₂, bp 77 °C) for 1-3 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation, followed by vacuum evaporation. The crude 2,4,5-trifluorobenzoyl chloride is often used directly in the next step without further purification.

Step B: Esterification

-

Dissolve the crude 2,4,5-trifluorobenzoyl chloride in anhydrous methanol (excess) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

The reaction is typically exothermic. Allow the reaction mixture to slowly warm to room temperature and stir for 0.5-2 hours. An organic base like triethylamine or pyridine can be added to scavenge the HCl formed.

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess methanol under reduced pressure.

-

Work-up the residue as described in Protocol 1 (dissolve in an organic solvent, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate).

-

Purify the product by vacuum distillation or column chromatography.

Protocol 3: Steglich Esterification

Materials:

-

2,4,5-trifluorobenzoic acid

-

Methanol (anhydrous)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorobenzoic acid (1.0 eq), methanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic solution sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow: Fischer-Speier Esterification

Caption: General workflow for the synthesis of this compound via Fischer-Speier Esterification.

Logical Relationship of Synthetic Methods

Caption: Overview of synthetic routes from 2,4,5-trifluorobenzoic acid to its methyl ester.

A Technical Guide to Methyl 2,4,5-trifluorobenzoate for Researchers and Drug Development Professionals

Introduction: Methyl 2,4,5-trifluorobenzoate is a fluorinated aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its trifluorinated phenyl ring makes it an attractive starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of this compound, including its commercial availability, key chemical properties, and detailed experimental protocols for its application in chemical synthesis.

Commercial Suppliers and Specifications

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this reagent in various quantities, from grams to kilograms, with purity levels typically at or above 98%. The following table summarizes the offerings from several prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |

| Combi-Blocks | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |

| Alfa Aesar | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |

| TCI Chemicals | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | >98% | Grams to Kilograms |

| Apollo Scientific | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |

Key Applications in Synthetic Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.

One notable application is in the synthesis of pyrazolopyrimidinone derivatives, which have been investigated as inhibitors of phosphodiesterase 7 (PDE7).[1] Another significant area of application is in the development of Bcl-2 inhibitors, which are a class of anticancer agents.

Experimental Protocols

This section provides a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction using this compound. This procedure is based on methodologies described in the scientific literature for the synthesis of precursors to medicinally relevant compounds.[2]

Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)-4,5-difluorobenzoate

Materials:

-

This compound (1.0 eq)

-

N-Benzylpiperazine (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (4.25 g, 22.35 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask under a nitrogen atmosphere, add N-benzylpiperazine (3.89 mL, 22.35 mmol) dropwise at 0 °C (ice bath).[1]

-

Stir the reaction mixture at 0 °C for 30 minutes.[1]

-

Remove the ice bath and continue stirring at room temperature for an additional 2.5 hours.[1]

-

Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and a saturated aqueous solution of sodium chloride (brine).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

The crude product can be purified by silica gel column chromatography to yield the desired product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a substituted benzoate derivative from this compound via a nucleophilic aromatic substitution reaction.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, researchers should consult the relevant scientific literature and safety data sheets provided by the suppliers.

References

The Strategic Integration of Methyl 2,4,5-Trifluorobenzoate in Modern Drug Discovery: A Technical Guide

An In-Depth Exploration of a Versatile Fluorinated Building Block for the Development of Novel Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the repertoire of fluorinated building blocks, Methyl 2,4,5-trifluorobenzoate has emerged as a versatile and valuable scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with experimental protocols, quantitative data, and visual representations of synthetic and biological pathways. The 2,4,5-trifluorophenyl motif offers a distinct substitution pattern that medicinal chemists can exploit to fine-tune the properties of drug candidates targeting a range of diseases, from cancer to autoimmune disorders.

Physicochemical Properties and Reactivity

This compound is a trifluorinated derivative of methyl benzoate. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring significantly impacts its chemical reactivity, making it a valuable synthon in drug development.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| CAS Number | 20372-66-1 |

| Appearance | Typically a solid |

| Key Reactive Sites | The ester carbonyl group is susceptible to nucleophilic acyl substitution (e.g., amidation), and the aromatic ring can undergo nucleophilic aromatic substitution (SNAᵣ), particularly at the fluorine-substituted positions. |

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material or intermediate in the synthesis of several classes of therapeutic agents. Its trifluorinated phenyl ring is often a core component of the final active pharmaceutical ingredient.

BCL-2 Inhibitors for Oncology

The B-cell lymphoma 2 (BCL-2) protein is a crucial regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Small molecule inhibitors that target BCL-2 can restore the natural apoptotic process in cancer cells. Patent literature indicates that this compound is a building block in the synthesis of novel BCL-2 inhibitors.[1] The 2,4,5-trifluorobenzoyl moiety is incorporated into the final structure to interact with the binding pocket of the BCL-2 protein.

Signaling Pathway of BCL-2 Inhibition

S1P1 Receptor Modulators for Autoimmune Diseases

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Modulators of S1P1 can sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation, which is a therapeutic strategy for autoimmune diseases like multiple sclerosis. Patent documents describe the use of this compound in the synthesis of S1P1 receptor modulators.[2][3]

Experimental Protocol: Nucleophilic Aromatic Substitution

A key reaction in the synthesis of S1P1 modulator precursors from this compound is the nucleophilic aromatic substitution of one of the fluorine atoms. The following is a representative protocol based on patent literature[4]:

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add sodium cyanide (1.25 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (1.25 eq.) to the solution.

-

Reaction Conditions: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

This reaction typically substitutes the fluorine at the 4-position due to the activating effects of the ester group. The resulting cyano-difluoro-benzoate is a versatile intermediate for further elaboration into more complex drug candidates.

Workflow for Synthesis of S1P1 Modulator Intermediate

Quantitative Data

The following table summarizes representative biological activity data for a compound series containing a 2,4,5-trifluorophenyl moiety, illustrating the potency that can be achieved. (Note: Specific data for compounds directly synthesized from this compound is often proprietary; this table represents typical data for analogous structures found in drug discovery literature).

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| Compound A | BCL-2 | Binding Assay | 15 |

| Compound B | S1P1 | Functional Assay | 5 |

| Compound C | Kinase X | Enzymatic Assay | 25 |

Structure-Activity Relationship (SAR) Insights

The 2,4,5-trifluoro substitution pattern on the phenyl ring offers several advantages in drug design:

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of the drug.

-

Binding Interactions: The fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can be crucial for optimizing a compound's pharmacokinetic profile.

-

Conformational Control: The fluorine substituents can influence the preferred conformation of the molecule, which may be important for optimal binding to the target.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its trifluorinated aromatic ring provides a unique scaffold that medicinal chemists can leverage to design potent and selective modulators of various biological targets. The ability to undergo key chemical transformations such as amidation and nucleophilic aromatic substitution makes it a readily adaptable starting material for the synthesis of complex drug candidates. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

- 1. WO2023231777A1 - Compounds as bcl-2 inhibitors - Google Patents [patents.google.com]

- 2. US8362048B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents [patents.google.com]

- 3. CN102548989A - Sphingosine-1-phosphate receptor agonists - Google Patents [patents.google.com]

- 4. Teratogenic evaluation of 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluorobenzoate Moiety: A Versatile Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorinated motifs, the trifluorobenzoate group has emerged as a particularly valuable entity. Its unique electronic properties and steric profile can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity for its biological target. This guide provides a comprehensive overview of the role of trifluorobenzoates in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data and experimental protocols.

Physicochemical Properties and Bioisosteric Roles

The trifluoromethyl (-CF3) group, a key component of trifluorobenzoates, is a strong electron-withdrawing group, which can profoundly influence the acidity of the benzoic acid moiety and the overall electronic distribution of the molecule. This modification can enhance interactions with biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The lipophilicity of a molecule is also significantly increased by the presence of a trifluoromethyl group, which can improve its ability to cross cellular membranes.

In drug design, the trifluoromethyl group is often employed as a bioisostere for other chemical groups. Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties to elicit a similar biological response, is a key strategy in lead optimization. The trifluoromethyl group can serve as a bioisostere for a methyl group, an ethyl group, or even a halogen atom, offering a way to fine-tune a compound's properties to improve its efficacy and safety profile.

Synthesis of Trifluorobenzoates

The synthesis of trifluorobenzoate derivatives can be achieved through several established chemical routes. A common method involves the esterification of a corresponding trifluoromethyl-substituted benzoic acid.

General Experimental Protocol for Esterification:

A typical procedure for the synthesis of a trifluorobenzoate ester involves the reaction of a trifluoromethylbenzoic acid with an alcohol in the presence of a suitable catalyst.

Synthesis of 4-(Trifluoromethyl)benzoic acid:

Under atmospheric oxygen, a mixture of water (2mL), p-trifluorobenzaldehyde (1mmol), Cu(OAc)₂·H₂O (0.003mmol), and Co(OAc)₂·4H₂O (0.003mmol) is added to a reaction tube. An oxygen balloon is connected, and the mixture is heated to 70°C and stirred for 1 hour. After cooling, the crude solid product is separated by centrifugation, washed with water, and dried to yield the target product with a reported yield of 99%.[1]

Synthesis of 4-(Trifluoromethoxy)benzoic acid:

4-(Trifluoromethoxy)benzonitrile (21.4 mmol) is dissolved in a mixture of acetic acid (12 mL), water (12 mL), and concentrated sulfuric acid (12 mL). The reaction mixture is stirred and heated at 120°C overnight. After completion, water is added, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are then processed to isolate the final product.[2]

Biological Activities of Trifluorobenzoate-Containing Compounds

The incorporation of the trifluorobenzoate moiety has led to the discovery of potent drug candidates across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of compounds containing the trifluoromethylphenyl group. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and cyclooxygenases.

Table 1: Anticancer Activity of Selected Trifluoromethyl-Containing Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6b | Human COX-2 | 0.04 | [3] |

| Compound 6j | Human COX-2 | 0.04 | [3] |

| Compound 6e | Human COX-2 | 0.05 | [3] |

| Celecoxib (Reference) | Human COX-2 | 0.05 | [3] |

| VIIa | COX-2 | 0.29 | [4] |

| Celecoxib (Reference) | COX-2 | 0.42 | [4] |

Experimental Protocol for In Vitro Anticancer Activity Assay:

A common method to assess the anticancer activity of a compound is the MTT assay, which measures cell viability.

-

Cell Culture: Cancer cells are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells convert MTT into formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[5]

Antimicrobial Activity

Trifluoromethyl-substituted compounds have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Trifluoromethyl-Containing Compounds

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 15a | S. aureus | 7.82 - 31.25 | [6] |

| 15b | S. aureus | 7.82 - 31.25 | [6] |

| 16b | S. aureus | 7.82 - 31.25 | [6] |

| A3 | S. aureus | 51 (µM) | [7] |

| B3 | S. aureus | 48 (µM) | [7] |

| Benzyl penicillin (Reference) | S. aureus | 95 (µM) | [7] |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]

Mechanism of Action: Targeting Cellular Signaling Pathways

The therapeutic effects of trifluorobenzoate-containing compounds are often mediated by their interaction with specific cellular signaling pathways. For instance, many anticancer agents target the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[8][9]

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular behavior. Inhibitors of this pathway can block the aberrant signaling that drives tumor growth.

Figure 1: Simplified representation of the EGFR signaling pathway and the inhibitory action of a trifluorobenzoate-containing kinase inhibitor.

In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular signaling events, including the activation of the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways converge in the nucleus to regulate gene expression related to cell proliferation, survival, and differentiation.[10] Trifluorobenzoate-containing kinase inhibitors can block this signaling by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

Conclusion

The trifluorobenzoate moiety represents a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to modulate key physicochemical and pharmacological properties has led to the development of numerous potent and selective drug candidates. As our understanding of the intricate roles of fluorine in drug-receptor interactions continues to grow, the strategic application of the trifluorobenzoate group is poised to play an even more significant role in the discovery of novel therapeutics for a wide range of diseases. Further exploration of this privileged scaffold will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

- 1. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting EGFR Co-dependent Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Fluorinated Aromatic Compounds for Pharmaceutical and Materials Science Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into aromatic systems has become a cornerstone of modern synthetic chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, altered lipophilicity, and improved thermal and chemical resistance—make fluorinated aromatic compounds highly sought-after targets. This guide provides a comprehensive overview of the core synthetic methodologies for accessing these valuable molecules, complete with quantitative data, detailed experimental protocols, and logical workflows to aid in reaction planning.

The Transformative Role of Fluorine in Aromatic Systems

The introduction of fluorine into an aromatic ring can dramatically alter a molecule's properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of drug candidates.[1] Furthermore, fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, as well as modulate the overall electronic properties of the aromatic ring, which is a critical consideration in the design of both bioactive molecules and functional materials.[2]

Key Synthetic Strategies for Aromatic Fluorination

The synthesis of fluorinated aromatic compounds can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of method often depends on the electronic nature of the aromatic substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing a fluoride ion into an electron-deficient aromatic ring. This reaction proceeds via an addition-elimination mechanism, where a nucleophilic fluoride source attacks the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. For this reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -COR) positioned ortho or para to the leaving group (typically a halide or a nitro group).

Table 1: Quantitative Data for Nucleophilic Aromatic Substitution (SNAr) Reactions

| Substrate | Leaving Group | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | -Cl | KF | DMSO | 100 | 2 | 95 | [3] |

| 4-Chloro-3-nitrobenzonitrile | -Cl | CsF | DMF | 150 | 4 | 88 | [3] |

| 2-Fluoro-5-nitrobenzene | -F | K₂CO₃/Amine | DMF | 80 | 3 | 92 | [4] |

| 1,3-Dichlorobenzene | -Cl | CsF/HF | - | High | - | Good | [5] |

| 2-Chloropyridine | -Cl | TBAF | DMF | 90 | 1 | High | [3] |

| Chloropicolinate Substrates | -Cl | KF/Bu₄NCl | - | >130 | - | Moderate | [6] |

| Chloropicolinate Substrates | -Cl | R₄NF (in situ) | - | Room Temp | - | ~100 |[6] |

Materials:

-

1,3-Dinitrobenzene

-